molecular formula C5H12ClNO B3107787 (S)-2-amino-2-cyclopropylethanol hydrochloride CAS No. 1623432-63-2

(S)-2-amino-2-cyclopropylethanol hydrochloride

Cat. No.: B3107787
CAS No.: 1623432-63-2
M. Wt: 137.61
InChI Key: YPMKFTYTWTWHKM-NUBCRITNSA-N
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Description

(S)-2-amino-2-cyclopropylethanol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group and a cyclopropyl group attached to an ethanol backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-cyclopropylethanol hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.

    Amination: The next step involves the introduction of the amino group. This can be done through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar steps but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-cyclopropylethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-amino-2-cyclopropylethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-cyclopropylethanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-2-cyclopropylethanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.

    2-amino-2-methylpropanol hydrochloride: A structurally similar compound with a methyl group instead of a cyclopropyl group.

    2-amino-2-phenylethanol hydrochloride: A compound with a phenyl group instead of a cyclopropyl group.

Uniqueness

(S)-2-amino-2-cyclopropylethanol hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of chiral molecules and in studying stereochemical effects in biological systems.

Properties

IUPAC Name

(2S)-2-amino-2-cyclopropylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5(3-7)4-1-2-4;/h4-5,7H,1-3,6H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMKFTYTWTWHKM-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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